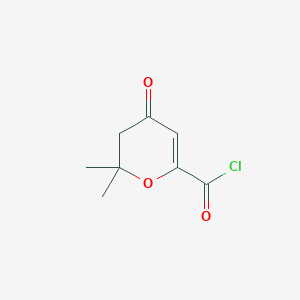

2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride, also known as DMPOC, is a chemical compound with a molecular formula of C9H9ClO3. It is a highly reactive compound that is widely used in scientific research for its ability to form stable adducts with free radicals. DMPOC is synthesized through a multi-step process that involves the reaction of pyruvic acid with dimethylamine and phosgene. In

Mechanism Of Action

2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride forms stable adducts with free radicals through a process called spin trapping. Spin trapping involves the reaction of a free radical with a spin trap such as 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride to form a stable adduct. The stable adduct can then be analyzed using various spectroscopic techniques. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has a reactive carbonyl group that can react with free radicals to form stable adducts. The stable adducts can be used to identify the type of free radical and the location of the free radical in biological systems.

Biochemical And Physiological Effects

2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has been shown to have antioxidant properties and can protect cells and tissues from oxidative damage. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has been used to study the role of free radicals in various biological processes such as aging, inflammation, and oxidative stress. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has also been used to study the effects of drugs and environmental toxins on free radical formation and oxidative stress.

Advantages And Limitations For Lab Experiments

2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is a highly reactive compound that can form stable adducts with free radicals. This makes it a valuable tool for studying the role of free radicals in biological systems. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is highly reactive and can react with other compounds in biological systems, leading to the formation of unwanted adducts. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride can also be toxic at high concentrations, and care should be taken when handling and using this compound.

Future Directions

There are many future directions for 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride in scientific research. One area of research is the development of new spin traps that can selectively trap specific types of free radicals. Another area of research is the use of 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride can also be used to study the effects of environmental toxins on free radical formation and oxidative stress. Finally, 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride can be used to study the role of free radicals in various biological processes such as aging, inflammation, and oxidative stress, leading to a better understanding of these processes and the development of new therapies for related diseases.

Synthesis Methods

The synthesis of 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride involves the reaction of pyruvic acid with dimethylamine and phosgene. The first step involves the reaction of pyruvic acid with dimethylamine to form the corresponding imine. The imine is then reacted with phosgene to form 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.

Scientific Research Applications

2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is widely used in scientific research for its ability to form stable adducts with free radicals. Free radicals are highly reactive species that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride is used to trap free radicals and form stable adducts, which can be analyzed using various spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy and mass spectrometry. 2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride has been used to study the role of free radicals in various biological processes such as aging, inflammation, and oxidative stress.

properties

CAS RN |

137178-89-3 |

|---|---|

Product Name |

2,2-Dimethyl-4-oxo-3H-pyran-6-carbonyl chloride |

Molecular Formula |

C8H9ClO3 |

Molecular Weight |

188.61 g/mol |

IUPAC Name |

2,2-dimethyl-4-oxo-3H-pyran-6-carbonyl chloride |

InChI |

InChI=1S/C8H9ClO3/c1-8(2)4-5(10)3-6(12-8)7(9)11/h3H,4H2,1-2H3 |

InChI Key |

RVTSYTARHKAXKB-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C=C(O1)C(=O)Cl)C |

Canonical SMILES |

CC1(CC(=O)C=C(O1)C(=O)Cl)C |

synonyms |

2H-PYRAN-6-CARBONYL CHLORIDE,3,4-DIHYDRO-2,2-DIMETHYL-4-OXO- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.